5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(3-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2S/c1-15-25-23-29(26-15)22(30)21(32-23)20(16-4-3-5-17(24)14-16)28-12-10-27(11-13-28)18-6-8-19(31-2)9-7-18/h3-9,14,20,30H,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOOIAWHCZSBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC=C(C=C5)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with potential therapeutic applications, particularly in neuroprotection and anti-inflammatory treatments. This article explores its biological activity, synthesis methods, and relevant studies that highlight its pharmacological properties.
Structural Overview
The compound features a thiazole ring fused with a 1,2,4-triazole moiety, along with a piperazine ring and various substituents. Its molecular formula is and it has a molecular weight of approximately 467.6 g/mol. The structural complexity contributes to its diverse biological activities.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Neuroprotective Effects : Studies have shown that the compound can protect neuronal cells from oxidative stress and apoptosis. It acts by modulating signaling pathways involved in neuroinflammation and neuronal survival.
- Anti-inflammatory Properties : The compound has been identified as an effective anti-inflammatory agent, inhibiting the production of pro-inflammatory cytokines and mediators in various cell models.
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies:
- Conventional Organic Synthesis : Utilizing standard reaction conditions to form the thiazole and triazole rings.
- Microwave-Assisted Synthesis : A greener approach that enhances yield and reduces reaction time.
- Solvent-Free Conditions : A method that minimizes environmental impact while maintaining product purity.
Case Study 1: Neuroprotective Mechanisms
A study conducted on neuronal cell lines demonstrated that treatment with the compound resulted in a significant reduction in apoptosis markers following oxidative stress induction. The research highlighted the compound's ability to upregulate antioxidant enzymes and downregulate apoptotic factors.
Case Study 2: Anti-inflammatory Activity
In vitro experiments showed that the compound effectively decreased the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential role in treating inflammatory diseases.
Comparison with Similar Compounds
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol ()
- Structural Differences :
- 3-Chlorophenyl vs. 3-fluorophenyl in the target compound.
- Additional 4-ethoxy-3-methoxyphenyl substituent (vs. single 4-methoxyphenyl in the target).
- Implications: Chlorine’s larger atomic radius and lipophilicity may enhance membrane permeability but reduce metabolic stability compared to fluorine .
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()
- Structural Differences :
- Multiple 4-fluorophenyl groups vs. a single 3-fluorophenyl in the target.
- Pyrazole-thiazole core vs. thiazolo-triazole in the target.
- Implications: Fluorine’s electron-withdrawing effects may improve binding to aromatic π-systems in target enzymes .
Piperazine-Containing Derivatives
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one ()
- Structural Differences :
- Dichlorophenyl-dioxolane substituent vs. 3-fluorophenyl in the target.
- Butyl group on triazolone vs. methyl on thiazole in the target.
- The butyl chain increases hydrophobicity (logP > 5), which may limit aqueous solubility.
Methoxyphenyl-Containing Triazolo-Thiadiazoles ()
Example: 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- Structural Differences :
- Triazolo-thiadiazole core vs. thiazolo-triazole in the target.
- Pyrazole ring vs. piperazine in the target.
- Molecular docking studies suggest moderate binding affinity (ΔG = -8.2 kcal/mol) to fungal lanosterol demethylase, comparable to fluconazole .
Comparative Data Table
Key Research Findings
- Halogen Effects : Fluorine’s smaller size and electronegativity improve metabolic stability compared to chlorine, as seen in vs. target compound .
- Piperazine Role : The 4-methoxyphenylpiperazine group in the target may enhance blood-brain barrier penetration, a feature absent in and compounds .
- Antifungal Potential: Triazolo-thiadiazoles () demonstrate activity against fungal enzymes, suggesting the target compound’s thiazolo-triazole core could similarly interact with lanosterol demethylase .
Preparation Methods
Cyclization of 2-Amino-5-methylthiazole
Hydroxyl Group Protection
To prevent unwanted reactions during subsequent steps, the hydroxyl group at position 6 is protected:
- Reagents :
- Trimethylsilyl chloride (TMSCl, 1.5 eq)
- Triethylamine (2.0 eq)
- Conditions :
- Yield :
Piperazine Derivative Synthesis
The 4-(4-methoxyphenyl)piperazine moiety is prepared via nucleophilic aromatic substitution (NAS):
Synthesis of 1-(4-Methoxyphenyl)Piperazine
- Reagents :
- Piperazine (1.0 eq)
- 1-Bromo-4-methoxybenzene (1.1 eq)
- Potassium carbonate (2.0 eq)
- Conditions :
- Yield :
Mannich Reaction for Substitution
The methylene bridge linking the thiazolo-triazole core to the piperazine and 3-fluorophenyl groups is formed via a Mannich reaction:
Reaction Setup
- Reagents :
- Protected thiazolo-triazole core (1.0 eq)
- 3-Fluorobenzaldehyde (1.2 eq)
- 1-(4-Methoxyphenyl)piperazine (1.2 eq)
- Glacial acetic acid (catalytic)
- Conditions :
- Workup :
- Yield :
Deprotection of Hydroxyl Group
The TMS-protected hydroxyl group is regenerated:
- Reagents :
- Tetrabutylammonium fluoride (TBAF, 1.5 eq)
- Conditions :
- Yield :
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
Optimization Challenges
- Regioselectivity :
- Piperazine Solubility :
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Mannich Reaction | 60–65% | >98% | Single-step substitution |
| Grignard Addition | 50–55% | 95% | Avoids acidic conditions |
| Cross-Coupling | 45–50% | 92% | Enables diverse aryl group incorporation |
Q & A
Basic: What are the optimal synthetic routes for this compound, and what critical reaction conditions must be controlled?
Answer:
The synthesis involves multi-step organic reactions, including:
- Cyclization of thiazolo-triazole cores using α-haloketones and thiocarbazides .
- Mannich or alkylation reactions to introduce the 3-fluorophenyl and 4-methoxyphenylpiperazine moieties .
- Functional group modifications (e.g., methoxy group installation via nucleophilic substitution).
Critical Conditions:
| Step | Temperature | Solvent | Catalyst | Yield Optimization |
|---|---|---|---|---|
| Cyclization | 80–100°C | DMF/CHCl₃ | Triethylamine | pH 7–8, anhydrous |
| Piperazine coupling | 60–70°C | Ethanol | – | Slow addition of reactants |
| Purification | – | Methanol/Water | – | Recrystallization ratios (3:1) |
Advanced: How can researchers address low yields during the final coupling step of the piperazine moiety?
Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Solvent polarity adjustment : Switch from ethanol to DMF to enhance solubility of aromatic intermediates .
- Catalytic additives : Use 5 mol% KI to facilitate SNAr reactions .
- Temperature gradient : Gradual heating (40°C → 70°C) to minimize decomposition .
- In-situ monitoring : TLC or HPLC to terminate reactions at >90% conversion .
Basic: What spectroscopic and crystallographic methods are used to confirm structural integrity?
Answer:
- ¹H/¹³C NMR : Assign peaks for thiazole (δ 7.2–7.4 ppm), triazole (δ 8.1–8.3 ppm), and piperazine (δ 2.5–3.5 ppm) .
- High-resolution MS : Confirm molecular ion [M+H]⁺ at m/z 495.18 (calculated) .
- X-ray crystallography : Resolve stereochemistry at the benzylic carbon (C7) .
Advanced: How can stereochemical ambiguity in the methylthiazole-triazole junction be resolved?
Answer:
- NOESY NMR : Detect spatial proximity between H3 (thiazole) and H6 (triazole) to confirm fused-ring geometry .
- Chiral chromatography : Separate enantiomers using a cellulose-based column (e.g., Chiralpak IG) .
- DFT calculations : Compare experimental vs. computed CD spectra for absolute configuration .
Basic: What biological targets are hypothesized based on structural analogs?
Answer:
- GPCRs : The 4-methoxyphenylpiperazine group suggests serotonin/dopamine receptor affinity .
- Kinases : Thiazolo-triazole cores inhibit ATP-binding pockets (e.g., EGFR, VEGFR) .
- Microtubules : Fluorophenyl groups may disrupt tubulin polymerization (see SAR in ).
Advanced: How to design experiments to validate the proposed anticancer mechanism?
Methodology:
Molecular docking : Screen against PDB targets (e.g., 3LD6 for 14α-demethylase) .
Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) for EGFR .
Cellular assays :
- Apoptosis : Caspase-3/7 activation in HeLa cells.
- Cell cycle : Flow cytometry for G2/M arrest .
Data Contradiction: How to reconcile conflicting reports on antimicrobial vs. anticancer activity?
Resolution Strategies:
- Structural-activity relationship (SAR) : Compare substituent effects (e.g., 3-F vs. 4-F phenyl) .
- Dose-response profiling : Test IC₅₀ ranges (1–100 µM) across bacterial vs. cancer cell lines .
- Metabolite analysis : UPLC-QTOF to identify bioactive degradation products .
Advanced: What computational tools can predict metabolic stability of this compound?
Answer:
- ADMET Prediction : Use SwissADME to assess CYP450 metabolism and BBB penetration .
- MD Simulations : Amber22 to model liver microsomal degradation pathways over 100 ns .
- MetaSite : Identify vulnerable sites for glucuronidation/sulfation .
Basic: What are the stability considerations for long-term storage?
Answer:
- Light sensitivity : Store in amber vials at -20°C (degradation <5% over 12 months) .
- Hygroscopicity : Use desiccants (silica gel) to prevent hydrolysis of the triazole ring .
- Solubility : DMSO stock solutions stable for ≤6 months at -80°C .
Advanced: How to troubleshoot inconsistent activity in animal models?
Approach:
- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and adjust dosing intervals .
- Metabolomics : Identify species-specific metabolites using liver microsomes .
- Formulation : Test PEGylated nanoparticles for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
